molecular formula C27H39N3O5S2 B2998264 Ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449782-73-4

Ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2998264
CAS No.: 449782-73-4
M. Wt: 549.75
InChI Key: BWZJUPKQRKIYKE-UHFFFAOYSA-N
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Description

Ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate is a structurally complex heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. Key substituents include:

  • Tetramethyl groups (5,5,7,7-tetramethyl): Provide steric bulk, which may influence metabolic stability and conformational flexibility.
  • Ethyl ester moiety: Common in prodrug design to improve lipophilicity and bioavailability.

Properties

IUPAC Name

ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39N3O5S2/c1-8-15-30(16-9-2)37(33,34)19-13-11-18(12-14-19)23(31)28-24-21(25(32)35-10-3)20-17-26(4,5)29-27(6,7)22(20)36-24/h11-14,29H,8-10,15-17H2,1-7H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZJUPKQRKIYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)C(NC(C3)(C)C)(C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate is a complex chemical compound with significant potential in medicinal chemistry. Its structural features suggest it may exhibit various biological activities. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C27H39N3O5S2, with a molecular weight of 549.75 g/mol. The compound features a thieno[2,3-c]pyridine core, which is known for its pharmacological properties.

PropertyValue
Molecular FormulaC27H39N3O5S2
Molecular Weight549.75 g/mol
PurityTypically 95%

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study demonstrated that thieno[2,3-c]pyridines can inhibit cancer cell proliferation by inducing apoptosis in various cancer lines . The specific mechanisms often involve the modulation of signaling pathways associated with cell survival and proliferation.

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Research has shown that thieno derivatives can possess antibacterial and antifungal activities . In vitro studies have demonstrated that similar compounds effectively inhibit the growth of pathogenic bacteria and fungi.

Enzyme Inhibition

Enzyme inhibition studies indicate that this compound may act as an inhibitor of specific enzymes involved in disease processes. For example, compounds with similar structures have been reported to inhibit protein tyrosine kinases (PTKs), which are critical in cancer progression .

Case Studies

  • Anticancer Efficacy : A case study involving a derivative of the compound showed promising results in reducing tumor size in xenograft models by targeting specific pathways related to cell cycle regulation.
  • Antimicrobial Testing : Another study evaluated the antimicrobial effects against various strains of bacteria and fungi. The results indicated significant inhibition at concentrations lower than those required for standard antibiotics.

Scientific Research Applications

Ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate is a chemical compound with the molecular formula C27H39N3O5S2C_{27}H_{39}N_3O_5S_2 and a molecular weight of 549.75 g/mol. It features a thieno[2,3-c]pyridine core, known for its pharmacological properties.

Potential Applications

This compound has potential in medicinal chemistry and various research applications.

The structural features of this compound suggest it may exhibit various biological activities.

Anticancer Activity Research indicates that compounds similar to this one exhibit anticancer properties. Thieno[2,3-c]pyridines can inhibit cancer cell proliferation by inducing apoptosis in various cancer lines. The specific mechanisms often involve modulating signaling pathways associated with cell survival and proliferation.

Antimicrobial Activity The compound's structure suggests potential antimicrobial properties. Research has shown that thieno derivatives can possess antibacterial and antifungal activities. In vitro studies have demonstrated that similar compounds effectively inhibit the growth of pathogenic bacteria and fungi.

Enzyme Inhibition Enzyme inhibition studies suggest that this compound may act as an inhibitor of specific enzymes involved in disease processes. For example, compounds with similar structures have been reported to inhibit protein tyrosine kinases (PTKs), which are critical in cancer progression.

Interaction with Biological Systems

Interaction studies are crucial for understanding how ethyl 2-[4-(dipropylsulfamoyl)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate interacts with biological systems.

Anticancer Efficacy

A case study involving a derivative of the compound showed promising results in reducing tumor size in xenograft models by targeting specific pathways related to cell cycle regulation.

Antimicrobial Testing

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following compounds share structural motifs with the target molecule but differ in substituents and core architecture, leading to distinct physicochemical and functional properties:

Compound Name Molecular Formula Core Structure Key Substituents Notable Properties/Uses
Ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate (Target) C₂₉H₃₉N₃O₅S₂ Thieno[2,3-c]pyridine Dipropylsulfamoyl benzoylamino, tetramethyl, ethyl ester Hypothesized sulfonamide-like activity; ester may enhance bioavailability .
Ethyl 7-cyclopropyl–2-(4-methoxyphenylamino)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate () C₂₀H₂₁N₃O₅S Thieno[2,3-b]pyridine Cyclopropyl, methoxyphenylamino, nitro, oxo Nitro group may increase reactivity; methoxy improves solubility .
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate () C₁₅H₂₂N₂O₄S Thieno[2,3-c]pyridine Amino, Boc-protected Boc group facilitates synthetic intermediates; limited pharmacological data .
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine () C₂₃H₂₅N₃O₃ Pyridine Benzodioxin, methoxy, dimethylaminomethylphenyl Research use only; dimethylaminomethyl may enhance CNS penetration .

Substituent Effects on Properties

  • Sulfonamide vs. Nitro/Methoxy Groups: The target’s dipropylsulfamoyl group (electron-withdrawing) contrasts with ’s nitro (electron-deficient) and methoxy (electron-donating) groups.
  • Ester vs. Amine Functionality: The target’s ethyl ester (lipophilic) contrasts with ’s dimethylaminomethylphenyl group (polar, basic), affecting solubility and membrane permeability.

Research Findings and Hypotheses

  • Compound : Demonstrated utility in palladium-catalyzed amination reactions, suggesting the nitro group facilitates cross-coupling chemistry .
  • Compound : Safety data highlights its role as a laboratory intermediate, emphasizing stability under controlled conditions .
  • Compound : Lacks validation for medical use but features a benzodioxin moiety, which is associated with antioxidant properties in other contexts .

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